molecular formula C30H31N9O4 B12048648 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

Cat. No.: B12048648
M. Wt: 581.6 g/mol
InChI Key: FRAFRMUVBVPMFB-VTNSRFBWSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Coupling Reactions: The various functional groups are then coupled together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This often includes the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and ethoxy groups.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups allow it to interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(phenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide
  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(benzyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

Uniqueness

The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H31N9O4

Molecular Weight

581.6 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C30H31N9O4/c1-2-41-26-16-20(12-13-25(26)42-19-22-10-7-9-21-8-3-4-11-23(21)22)17-32-34-30(40)27-24(18-38-14-5-6-15-38)33-37-39(27)29-28(31)35-43-36-29/h3-4,7-13,16-17H,2,5-6,14-15,18-19H2,1H3,(H2,31,35)(H,34,40)/b32-17+

InChI Key

FRAFRMUVBVPMFB-VTNSRFBWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)CN4CCCC4)OCC5=CC=CC6=CC=CC=C65

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)CN4CCCC4)OCC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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